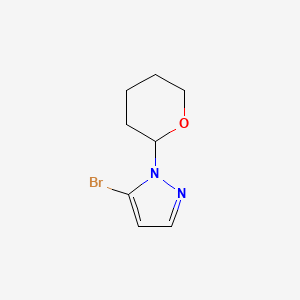

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHYIERLKZMAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1-THP-pyrazole: Chemical Properties and Reactivity

Introduction: The Strategic Importance of 5-Bromo-1-THP-pyrazole in Modern Drug Discovery

In the landscape of modern medicinal chemistry and organic synthesis, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out as a pivotal building block. Its unique molecular architecture, featuring a pyrazole core, a strategically placed bromine atom, and a tetrahydropyranyl (THP) protecting group, offers a trifecta of chemical functionalities that are highly sought after by researchers and drug development professionals.[1] The pyrazole scaffold is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5]

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity and the construction of diverse compound libraries.[6] The THP group, an acid-labile protecting group, effectively masks the pyrazole N-H, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[7][8] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 5-Bromo-1-THP-pyrazole, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Chemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 5-Bromo-1-THP-pyrazole is fundamental for its effective utilization in synthesis, including solvent selection, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂O | |

| Molecular Weight | 231.09 g/mol | |

| CAS Number | 1187582-58-6 | |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | CVHYIERLKZMAPH-UHFFFAOYSA-N |

Synthesis of 5-Bromo-1-THP-pyrazole: A Self-Validating Protocol

The synthesis of 5-Bromo-1-THP-pyrazole is typically achieved in a two-step sequence starting from 5-bromo-1H-pyrazole: N-protection followed by bromination, or more commonly, bromination of a pre-formed THP-protected pyrazole. A more direct and efficient route involves the THP protection of commercially available 5-bromo-1H-pyrazole.

Experimental Protocol: THP Protection of 5-Bromo-1H-pyrazole

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Step 1: Reagent Preparation and Inert Atmosphere

-

To a dry, round-bottomed flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrazole (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical; DCM is often preferred for its inertness and ease of removal.

-

The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture, which can hydrolyze the reagents and intermediates.

Step 2: Addition of 3,4-Dihydro-2H-pyran (DHP)

-

Add 3,4-dihydro-2H-pyran (DHP, typically 1.2-1.5 eq) to the reaction mixture. DHP acts as the source of the THP protecting group.[8] A slight excess is used to ensure complete consumption of the starting material.

Step 3: Acid Catalysis

-

Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[8] PPTS is often the catalyst of choice as it is less acidic than PTSA, minimizing the risk of acid-catalyzed side reactions. The catalyst protonates the DHP, activating it for nucleophilic attack by the pyrazole nitrogen.

Step 4: Reaction Monitoring

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9] A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

Step 5: Work-up and Purification

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure 5-Bromo-1-THP-pyrazole.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Essential to prevent the hydrolysis of DHP and the formation of byproducts.

-

Acid Catalyst: The reaction requires an acid to activate the DHP. The choice between a strong acid like PTSA and a milder one like PPTS depends on the substrate's sensitivity to acid.[8]

-

Excess DHP: Ensures the reaction goes to completion.

-

Aqueous Work-up: Neutralizes the catalyst and removes water-soluble impurities.

-

Chromatographic Purification: Necessary to remove any unreacted starting materials, excess DHP, and byproducts to obtain a high-purity product.

Reactivity Profile: A Hub for Molecular Diversification

The bromine atom at the C5 position of 5-Bromo-1-THP-pyrazole is the key to its synthetic utility, serving as a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted pyrazoles.

Caption: Key cross-coupling reactions of 5-Bromo-1-THP-pyrazole.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11] In the context of 5-Bromo-1-THP-pyrazole, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.[10][12]

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Reagent Assembly

-

In a reaction vessel, combine 5-Bromo-1-THP-pyrazole (1.0 eq), the desired boronic acid or boronic ester (typically 1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[12][13]

Step 2: Solvent and Degassing

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.

Step 3: Reaction Execution and Monitoring

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

Step 4: Work-up and Purification

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate.

-

Purify the residue by column chromatography to obtain the desired 5-substituted pyrazole.

Expertise in Action: Catalyst and Base Selection The choice of catalyst and base is crucial for a successful Suzuki-Miyaura coupling. For electron-rich or sterically hindered coupling partners, more active catalysts with bulky phosphine ligands (e.g., XPhos) are often required.[12] The base plays a key role in the transmetalation step of the catalytic cycle; inorganic bases like carbonates and phosphates are commonly used.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[14] This reaction is instrumental in synthesizing 5-aminopyrazole derivatives, which are important pharmacophores.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination

Step 1: Reaction Setup

-

In a glovebox or under an inert atmosphere, combine 5-Bromo-1-THP-pyrazole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%), a bulky phosphine ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.5 eq).[15][17]

Step 2: Solvent and Reaction Conditions

-

Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

-

Heat the reaction mixture, typically between 80-120 °C, until the reaction is complete as determined by TLC or LC-MS.

Step 3: Work-up and Purification

-

After cooling, quench the reaction carefully with water or a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Trustworthiness Through Ligand Selection: The success of the Buchwald-Hartwig amination often hinges on the choice of the phosphine ligand. Bulky, electron-rich ligands are necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14][16] The use of well-defined pre-catalysts can improve reproducibility and reaction efficiency.[15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[18][19] This reaction is invaluable for the synthesis of 5-alkynylpyrazoles.

Experimental Protocol: Sonogashira Coupling

Step 1: Catalyst and Reagent Loading

-

To a reaction flask, add 5-Bromo-1-THP-pyrazole (1.0 eq), the terminal alkyne (1.1-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable amine base (e.g., triethylamine or diisopropylethylamine), which also serves as the solvent in some cases.[18][20]

Step 2: Inert Atmosphere and Reaction Execution

-

Ensure the reaction is carried out under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating until completion.

Step 3: Work-up and Purification

-

Remove the amine solvent under reduced pressure or dilute the reaction mixture with an organic solvent and water.

-

Extract the product, wash the organic layer, dry, and concentrate.

-

Purify the product via column chromatography.

Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[18][20] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20] Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst.[18]

Deprotection of the THP Group: Unveiling the N-H

The final step in many synthetic sequences involving 5-Bromo-1-THP-pyrazole is the removal of the THP protecting group to reveal the free N-H of the pyrazole ring. This is typically achieved under acidic conditions.[8]

Caption: A simplified workflow for the deprotection of the THP group.

Experimental Protocol: THP Deprotection

Step 1: Acidic Cleavage

-

Dissolve the THP-protected pyrazole in a suitable solvent such as dichloromethane (DCM), methanol, or ethanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA).[8] The choice and concentration of the acid should be optimized to ensure complete deprotection without degrading the desired product.

Step 2: Reaction Monitoring and Completion

-

Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC, watching for the formation of a more polar product.

Step 3: Neutralization and Purification

-

Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, if necessary, by crystallization or column chromatography.

Authoritative Grounding: The lability of the THP group in acidic media is due to the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of the acetal oxygen.[21] This intermediate is then readily attacked by water or other nucleophiles present in the reaction mixture to release the deprotected pyrazole.

Conclusion: A Versatile Scaffold for Future Discovery

5-Bromo-1-THP-pyrazole has firmly established itself as a cornerstone in the synthetic chemist's toolbox. Its predictable reactivity, coupled with the strategic placement of the bromine atom and the reliability of the THP protecting group, provides a robust platform for the synthesis of a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile intermediate in their pursuit of novel therapeutics and functional materials.

References

-

RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

-

RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. Available from: [Link]

-

Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available from: [Link]

-

PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

PubChem. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole. Available from: [Link]

-

National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available from: [Link]

-

ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. Available from: [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

-

International Journal of ChemTech Research. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available from: [Link]

-

PubChem. 5-Bromo-1-methyl-1H-pyrazole. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]

-

National Institutes of Health. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Available from: [Link]

-

ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

-

ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Available from: [Link]

-

ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

-

ResearchGate. Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. Available from: [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

-

National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

RSC Publishing. Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyraz. Available from: [Link]

-

YouTube. (2019). Sonogashira coupling. Available from: [Link]

-

MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

MPG.PuRe. Supplemental Information. Available from: [Link]

-

MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

-

ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

Sources

- 1. Buy 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. total-synthesis.com [total-synthesis.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS Number: 1187582-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, registered under CAS number 1187582-58-6, is a heterocyclic compound featuring a pyrazole ring functionalized with a bromine atom and a tetrahydropyran (THP) group. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a bromine atom and a THP protecting group on the pyrazole core significantly influences its physicochemical characteristics, which in turn can modulate its metabolic stability, membrane permeability, and overall pharmacological profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights for its application in research and drug development.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 1187582-58-6 | |

| Chemical Name | This compound | |

| Molecular Formula | C₈H₁₁BrN₂O | |

| Molecular Weight | 231.09 g/mol | |

| Canonical SMILES | C1CC(OC(C1)N2C=CC=N2)Br | N/A |

| InChI Key | CVHYIERLKZMAPH-UHFFFAOYSA-N |

Predicted Physicochemical Data

Due to the limited availability of experimentally determined data for this specific molecule, the following table summarizes key physicochemical properties predicted using computational models. These predictions offer valuable initial estimates for experimental design.

| Property | Predicted Value | Method/Notes |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa (most basic) | ~1.5 - 2.5 | Pyrazoles are weakly basic. The tetrahydropyran oxygen is predicted to be very weakly basic (pKa ~ -3.0).[3] |

| LogP | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3] |

| Solubility | Moderately soluble in polar solvents; limited solubility in non-polar media. | The pyrazole ring contributes to polarity, while the overall structure has lipophilic character.[3] |

| Physical Form | Liquid, Solid, or Semi-solid | Vendor information suggests variability based on purity and conditions. |

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, the predicted values should be validated through experimental determination. The following section outlines standard protocols for characterizing the key physicochemical properties of a novel compound like this compound.

Workflow for Physicochemical Property Determination

Caption: A logical workflow for the experimental determination of key physicochemical properties.

Step-by-Step Protocols

1. Synthesis of N-Substituted Pyrazoles (Representative Protocol)

A general and operationally simple method for the synthesis of N-substituted pyrazoles involves the reaction of a primary amine with a β-diketone and an aminating reagent.[4][5]

-

Step 1: To a solution of the desired primary amine (1.0 equiv) in a suitable solvent such as DMF, add a β-diketone (1.1 equiv).

-

Step 2: Add an aminating reagent, for example, O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv).

-

Step 3: Heat the reaction mixture (e.g., at 80-85 °C) for a specified period (e.g., 1.5 hours).

-

Step 4: Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Step 5: Purify the crude product using column chromatography on silica gel to obtain the desired N-substituted pyrazole.[4][5]

2. Melting Point Determination

The melting point provides an indication of purity.

-

Step 1: A small, dry sample of the purified compound is packed into a capillary tube.

-

Step 2: The capillary tube is placed in a calibrated melting point apparatus.

-

Step 3: The temperature is gradually increased, and the range over which the substance melts is recorded.

3. Solubility Determination (Shake-Flask Method)

-

Step 1: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Step 2: The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Step 3: The suspension is filtered to remove undissolved solid.

-

Step 4: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

4. pKa Determination (Potentiometric Titration)

-

Step 1: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

Step 2: The solution is titrated with a standardized solution of a strong acid or base.

-

Step 3: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Step 4: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

5. LogP Determination (Shake-Flask Method)

-

Step 1: A solution of the compound is prepared in one phase of a biphasic system (typically n-octanol and water).

-

Step 2: The two phases are mixed thoroughly to allow for partitioning of the compound.

-

Step 3: The mixture is centrifuged to separate the layers.

-

Step 4: The concentration of the compound in each phase is determined.

-

Step 5: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | ~7.5 - 7.7 | d | ~2.0 - 3.0 |

| Pyrazole H-4 | ~6.3 - 6.5 | d | ~2.0 - 3.0 |

| THP anomeric H | ~5.2 - 5.4 | dd | ~10.0, 2.4 |

| THP methylene H's | ~1.5 - 4.2 | m | - |

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-5 (C-Br) | ~120 - 125 |

| Pyrazole C-3 | ~138 - 142 |

| Pyrazole C-4 | ~105 - 110 |

| THP anomeric C | ~84 - 88 |

| THP methylene C's | ~22 - 68 |

NMR Characterization Workflow:

Caption: A standard workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

The fragmentation of bromo-pyrazoles in mass spectrometry often involves characteristic losses.[6][7]

-

Molecular Ion Peak (M+): Expected at m/z 230 and 232 (due to the isotopic pattern of bromine).

-

Loss of the THP group: A significant fragment corresponding to the loss of the tetrahydropyranyl group (C₅H₉O, 85 Da) is anticipated.

-

Loss of Br: Fragmentation involving the loss of the bromine atom (79/81 Da) is also likely.

-

Pyrazole Ring Fragmentation: Further fragmentation of the pyrazole ring can lead to the expulsion of N₂ and HCN.[7]

Biological and Pharmacological Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The presence of a bromine atom can enhance biological activity through several mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets. The tetrahydropyranyl group is often employed as a protecting group for the pyrazole nitrogen, which can be cleaved in vivo to release the active N-H pyrazole.

Derivatives of bromo-pyrazoles have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as anti-inflammatory agents.[8] The specific biological activity of this compound would require dedicated biological screening.

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials. It is often recommended to store under an inert atmosphere.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its core physicochemical properties, drawing upon predicted data and established experimental methodologies for their determination. A comprehensive understanding of these properties is crucial for advancing the research and development of novel pyrazole-based drug candidates. Further experimental validation of the predicted data is highly recommended to build a complete and accurate profile of this compound.

References

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). Organic Letters. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Principal mass fragmentation of 4-bromopyrazole 3. (n.d.). ResearchGate. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. (2015). ResearchGate. Retrieved from [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

-

1H NMR (400 MHz, CDCl3) δ 3. (n.d.). AWS. Retrieved from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved from [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved from [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

-

Pyrazole and Its Biological Activity. (2014). Semantic Scholar. Retrieved from [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. Retrieved from [Link]

-

Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. (2025). ResearchGate. Retrieved from [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved from [Link]

-

Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole [smolecule.com]

- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Buy 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | 1256957-72-8 [smolecule.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole. In the absence of a publicly available, complete experimental dataset for this specific molecule, this document presents a detailed predictive analysis based on established principles of NMR spectroscopy and extensive data from analogous substituted pyrazole compounds. The information herein is intended to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of pyrazole-containing compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a tetrahydropyran (THP) protecting group at the 1-position. The strategic placement of the bromine atom and the bulky, flexible THP group significantly influences the electronic environment and conformational dynamics of the molecule, which is directly reflected in its NMR spectra. Understanding these spectral features is paramount for structural verification, purity assessment, and for predicting the molecule's reactivity in further synthetic transformations. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers in the field.

Molecular Structure and Numbering

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

Figure 1: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the protons of the THP group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms of the pyrazole ring, as well as the anisotropic effects of the heterocyclic system.

Based on data from analogous compounds, such as 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the following spectral characteristics are predicted.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.5 - 7.7 | Doublet | 2.0 - 3.0 | 1H |

| H-4 | 6.3 - 6.5 | Doublet | 2.0 - 3.0 | 1H |

| H-1' (N-CH) | 5.3 - 5.5 | Doublet of Doublets | 9.0 - 10.0, 2.0 - 3.0 | 1H |

| H-5'eq (O-CH₂) | 3.9 - 4.1 | Multiplet | 1H | |

| H-5'ax (O-CH₂) | 3.6 - 3.8 | Multiplet | 1H | |

| H-2', H-3', H-4' | 1.5 - 2.2 | Multiplet | 6H |

In-depth Analysis of Predicted ¹H Signals:

-

Pyrazole Protons (H-3 and H-4): The protons on the pyrazole ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitrogen atoms and the bromine at C-5 will deshield these protons, causing them to resonate in the downfield region of the spectrum. H-3 is anticipated to be slightly more downfield than H-4 due to its proximity to two nitrogen atoms. The coupling constant between H-3 and H-4 is expected to be in the range of 2.0-3.0 Hz, which is typical for protons on a pyrazole ring.

-

Anomeric Proton (H-1'): The proton at the anomeric center of the THP ring (H-1') is directly attached to a carbon bonded to both a nitrogen and an oxygen atom. This results in significant deshielding, and its signal is expected to appear as a doublet of doublets. The larger coupling constant (9.0-10.0 Hz) arises from the coupling with the axial proton at C-2', while the smaller coupling constant (2.0-3.0 Hz) is due to coupling with the equatorial proton at C-2'.

-

THP Methylene Protons (H-5'): The diastereotopic methylene protons at C-5' of the THP ring, adjacent to the oxygen atom, are expected to have distinct chemical shifts. The equatorial proton will likely resonate at a slightly lower field than the axial proton. These protons will appear as complex multiplets due to coupling with the protons on the adjacent C-4' carbon.

-

Other THP Protons (H-2', H-3', H-4'): The remaining six protons of the THP ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum (1.5-2.2 ppm). The complexity arises from the conformational flexibility of the THP ring and the various geminal and vicinal coupling interactions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information for the structural elucidation of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 140 - 142 |

| C-5 | 128 - 130 |

| C-4 | 110 - 112 |

| C-1' | 88 - 90 |

| C-5' | 67 - 69 |

| C-2' | 30 - 32 |

| C-4' | 24 - 26 |

| C-3' | 21 - 23 |

In-depth Analysis of Predicted ¹³C Signals:

-

Pyrazole Carbons (C-3, C-4, and C-5): The carbon atoms of the pyrazole ring will resonate in the aromatic region of the spectrum. C-3, being adjacent to two nitrogen atoms, is expected to be the most deshielded. C-5, directly bonded to the electronegative bromine atom, will also be significantly downfield. C-4 is anticipated to be the most upfield of the pyrazole carbons.

-

Anomeric Carbon (C-1'): The anomeric carbon of the THP ring (C-1') is attached to both nitrogen and oxygen, leading to a characteristic downfield shift into the 88-90 ppm range.

-

THP Carbons (C-2' to C-5'): The remaining carbons of the THP ring will appear in the aliphatic region. C-5', being adjacent to the oxygen atom, will be the most deshielded of this group. The other carbons (C-2', C-3', and C-4') will resonate at higher fields.

Experimental Considerations: A Hypothetical Protocol

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to obtain optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the chemical shifts to the internal standard.

-

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-1-THP-pyrazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometry analysis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. This document moves beyond a standard protocol, offering a detailed rationale for methodological choices, an in-depth interpretation of spectral data, and a discussion of the underlying chemical principles governing its ionization and fragmentation. We will explore optimal analytical conditions, predict fragmentation pathways, and provide a validated, step-by-step protocol for obtaining high-quality mass spectra. This guide is intended to empower researchers to confidently analyze this and structurally related compounds, ensuring data integrity and facilitating unambiguous structural elucidation.

Introduction: The Significance of 5-Bromo-1-THP-pyrazole

This compound (5-Bromo-1-THP-pyrazole) is a versatile synthetic intermediate, notable for its pyrazole core, a scaffold present in numerous pharmaceuticals.[1][2][3][4] The tetrahydropyranyl (THP) group serves as a common protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions. The bromine atom at the 5-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[1] Given its role in the synthesis of potentially bioactive molecules, the ability to unambiguously confirm its structure and purity is paramount. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample quantities.[5][6] This guide will provide the foundational knowledge and practical steps to effectively utilize mass spectrometry for the analysis of this important molecule.

Foundational Principles of Mass Spectrometry for 5-Bromo-1-THP-pyrazole

A successful mass spectrometry experiment is contingent on selecting the appropriate ionization technique and understanding the subsequent behavior of the ionized molecule within the mass analyzer.[5][7]

Choosing the Right Ionization Method: A Tale of Two Techniques

For a molecule like 5-Bromo-1-THP-pyrazole, which possesses moderate polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[8][9][10]

-

Electrospray Ionization (ESI): This "soft" ionization technique is particularly well-suited for polar molecules that can be readily protonated or deprotonated in solution. Given the presence of nitrogen atoms in the pyrazole ring, 5-Bromo-1-THP-pyrazole is expected to form a protonated molecule, [M+H]⁺, under positive ion ESI conditions. ESI is generally preferred for its gentle nature, which often results in a prominent molecular ion peak with minimal fragmentation, simplifying spectral interpretation.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative, especially for less polar compounds that are thermally stable.[8][9][10] In APCI, the analyte is vaporized and then ionized through reactions with charged solvent molecules.[8] This technique can also yield a strong [M+H]⁺ ion for 5-Bromo-1-THP-pyrazole and is sometimes less susceptible to matrix effects than ESI. Research has shown that APCI can provide superior ionization efficiency for compounds containing pyrazole groups.

Our Recommendation: For initial analysis, ESI in positive ion mode is the preferred starting point due to its soft nature and the high likelihood of producing a clear protonated molecular ion. APCI serves as a robust alternative if ESI yields a weak signal or if matrix interference is suspected.

The Isotopic Signature of Bromine: A Definitive Diagnostic Tool

A key feature in the mass spectrum of 5-Bromo-1-THP-pyrazole is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[11][12][13][14][15] This results in a characteristic isotopic pattern for any bromine-containing ion, appearing as a pair of peaks of roughly equal intensity separated by two mass-to-charge units (m/z).[11][12][13][14][15] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment ion.[11][12][13][14][15]

Experimental Protocol: A Step-by-Step Guide to Analysis

This protocol outlines the necessary steps for the successful mass spectrometric analysis of 5-Bromo-1-THP-pyrazole.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is readily soluble. Methanol or acetonitrile are excellent first choices.

-

Concentration: Prepare a stock solution of 5-Bromo-1-THP-pyrazole at a concentration of 1 mg/mL. From this, create a dilute working solution of approximately 1-10 µg/mL in the same solvent. For ESI, it is beneficial to add a small amount of a proton source, such as 0.1% formic acid, to the final solution to promote the formation of [M+H]⁺ ions.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Ion ESI | Promotes the formation of [M+H]⁺. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Nebulizing Gas (N₂) Flow | Instrument Dependent | Assists in desolvation of the analyte. |

| Drying Gas (N₂) Flow | Instrument Dependent | Facilitates solvent evaporation. |

| Drying Gas Temperature | 300 - 350 °C | Ensures complete desolvation without thermal degradation. |

| Mass Range | 50 - 500 m/z | Covers the expected molecular ion and fragment ions. |

| Fragmentor Voltage | 70 - 100 V | A lower voltage will preserve the molecular ion, while a higher voltage will induce fragmentation. |

Data Analysis Workflow

Caption: Workflow for the Mass Spectrometry Analysis of 5-Bromo-1-THP-pyrazole.

Interpretation of the Mass Spectrum: From Data to Structure

The Molecular Ion

The molecular formula of 5-Bromo-1-THP-pyrazole is C₉H₁₃BrN₂O. The expected mass of the protonated molecular ion, [M+H]⁺, can be calculated using the exact masses of the most abundant isotopes:

-

For ⁷⁹Br: (9 * 12.0000) + (14 * 1.0078) + (1 * 78.9183) + (2 * 14.0031) + (1 * 15.9949) = 261.0288 m/z

-

For ⁸¹Br: (9 * 12.0000) + (14 * 1.0078) + (1 * 80.9163) + (2 * 14.0031) + (1 * 15.9949) = 263.0268 m/z

Therefore, in a high-resolution mass spectrum, we expect to see two peaks of nearly equal intensity at approximately m/z 261.03 and 263.03.

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

| [M+H]⁺ | C₉H₁₄BrN₂O⁺ | 261.0288 | 263.0268 | ~1:1 |

Predicted Fragmentation Pathways

Under conditions that induce fragmentation (e.g., higher fragmentor voltage or tandem MS), the 5-Bromo-1-THP-pyrazole molecular ion will break apart in a predictable manner. The most likely fragmentation pathways involve the cleavage of the THP ring and the loss of the bromine atom.

Caption: Predicted Fragmentation Pathway of 5-Bromo-1-THP-pyrazole.

-

Loss of the THP group (as C₅H₈O): A common fragmentation pathway for THP-protected compounds is the loss of the entire THP moiety, often as dihydropyran (C₅H₈O, 84 Da). This would result in a fragment ion corresponding to the protonated 5-bromopyrazole at m/z 177/179 . This fragment would still exhibit the characteristic 1:1 bromine isotopic pattern.

-

Loss of the Bromine Atom: Cleavage of the carbon-bromine bond would lead to the loss of a bromine radical (79 or 81 Da). This would result in a fragment ion at m/z 182 . This peak would appear as a singlet, as the isotopic signature of bromine would be absent.

-

Further Fragmentation: The bromopyrazole fragment (m/z 177/179) could undergo further fragmentation, such as the loss of a hydrogen atom to give a fragment at m/z 176/178 . The pyrazole ring itself can also cleave, typically through the expulsion of HCN or N₂.[16][17]

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the mass spectrometry analysis of 5-Bromo-1-THP-pyrazole. By understanding the principles of ionization, recognizing the definitive isotopic signature of bromine, and predicting the logical fragmentation pathways, researchers can move beyond simple data collection to confident structural elucidation. The provided protocol serves as a robust starting point for analysis, and the detailed interpretation guide will aid in the accurate assignment of spectral features. As with any analytical method, a thorough understanding of the underlying chemical principles is the key to generating high-quality, defensible data. For further confirmation, comparison with spectral data from established libraries such as the NIST Chemistry WebBook or the Wiley Registry of Mass Spectral Data is recommended.[18][19][20][21][22][23][24][25]

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][18][19][20][21]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link][16]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link][17]

-

Chemistry LibreTexts. Other Important Isotopes- Br and Cl. [Link][13]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link][14][15]

-

Wiley Science Solutions. Mass Spectral Databases. [Link][22]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry. [Link][5]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

ResearchGate. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. [Link]

-

Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link][6]

-

MS Wil. Wiley Registry/NIST Mass Spectral Library, 2023. [Link][23]

-

Scientific Instrument Services, Inc. Wiley Registry™ of Mass Spectral Data, 2023 Edition. [Link][24]

-

Scientific Instrument Services, Inc. Mass Spectral Libraries (NIST 23 and Wiley Libraries). [Link][25]

-

Wikipedia. Atmospheric-pressure chemical ionization. [Link][8]

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link][2]

-

National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). [Link][9]

-

YouTube. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. [Link][10]

-

NIH National Library of Medicine. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link][3]

-

ResearchGate. Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory. [Link][4]

Sources

- 1. Buy 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. allumiqs.com [allumiqs.com]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 10. youtube.com [youtube.com]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Welcome to the NIST WebBook [webbook.nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 21. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 22. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 23. mswil.com [mswil.com]

- 24. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]

- 25. Mass Spectral Libraries (NIST 23 and Wiley Libraries) [sisweb.com]

The Multifaceted Biological Activities of Brominated Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold and the Impact of Bromination

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its inherent chemical properties and synthetic versatility have led to the development of numerous derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5] The introduction of a bromine atom onto the pyrazole core or its substituents can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its biological potency and target specificity.[6] This guide provides an in-depth exploration of the biological activities of brominated pyrazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Proliferative Machinery

Brominated pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects against various cancer cell lines.[7][8] The presence of a bromine substituent often enhances the anticancer potential of the parent pyrazole scaffold.[8]

Mechanism of Action

The anticancer activity of brominated pyrazoles is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. A primary mechanism involves the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and apoptosis.[9] For instance, certain pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, and vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis. Other reported mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of enzymes that promote cell division.[7]

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the pyrazole ring, in addition to the bromine atom, play a crucial role in determining the anticancer efficacy.

-

Substitution Pattern: The presence of a 4-bromophenyl group at the pyrazole ring has been shown to significantly enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).[7]

-

Hybrid Molecules: The development of hybrid molecules, where the brominated pyrazole scaffold is coupled with other pharmacologically active moieties like thiazolidinone or isoxazole, has led to compounds with potent cytotoxic effects.[10]

Experimental Evaluation of Anticancer Activity

The in vitro anticancer activity of brominated pyrazole derivatives is commonly assessed using the following protocol:

Protocol 1: MTT Assay for Cytotoxicity

-

Cell Culture: Maintain human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the brominated pyrazole derivatives and a standard anticancer drug (e.g., doxorubicin) in the culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Activity Evaluation

Caption: Workflow for evaluating the anticancer activity of brominated pyrazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Brominated pyrazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][6][11][12] The lipophilic nature imparted by the bromine atom is believed to enhance the permeability of the compounds across microbial cell membranes.[6]

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and can depend on the specific derivative. However, it is generally believed that these compounds interfere with essential microbial processes. For instance, some pyrazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA replication and repair.[13] Others may disrupt cell wall synthesis or interfere with metabolic pathways.

Structure-Activity Relationship (SAR) Insights

-

Halogen Substitution: The presence of chloro and bromo substituents on the aromatic rings attached to the pyrazole core generally increases antimicrobial activity.[6]

-

Pharmacophore Combination: Combining the pyrazole moiety with other antimicrobial pharmacophores, such as benzothiazole, can lead to synergistic effects and broader-spectrum activity.[11]

Experimental Evaluation of Antimicrobial Activity

The in vitro antimicrobial activity of brominated pyrazole derivatives can be determined using the following standard methods:

Protocol 2: Agar Well Diffusion Method for Preliminary Screening

-

Microbial Culture: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

-

Agar Plate Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates. Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of the brominated pyrazole derivative (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic/antifungal control should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Serial Dilution: Prepare two-fold serial dilutions of the brominated pyrazole derivatives in a 96-well microtiter plate using appropriate broth.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates under the same conditions as the agar well diffusion method.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway for Antimicrobial Action

Caption: Potential antimicrobial mechanisms of action for brominated pyrazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Mechanism of Action

Structure-Activity Relationship (SAR) Insights

-

COX-2 Selectivity: The nature and position of substituents on the pyrazole ring can significantly influence the selectivity for COX-2 over COX-1. For example, the presence of a methoxyphenyl group has been associated with potent and selective COX-2 inhibition.[18]

-

Potency: The introduction of a difluoromethyl group at the 3-position of the pyrazole ring has been shown to result in compounds with anti-inflammatory potency several-fold higher than that of indomethacin.[18]

Experimental Evaluation of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of brominated pyrazole derivatives is often evaluated using the following model:

Protocol 4: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the brominated pyrazole derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| 4-Bromophenyl substituted pyrazoles | Anticancer | IC₅₀ values in the range of 5.8-9.8 µM against MCF-7, A549, and HeLa cells. | [7] |

| Bromo-benzothiazolo pyrazolines | Antimicrobial | Showed activity against Gram-positive and Gram-negative bacteria. | [11] |

| 1,3,4,5-tetrasubstituted pyrazoles | Anti-inflammatory | One compound showed 93.80% inhibition compared to 90.21% for diclofenac sodium. | [1] |

| 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | Anti-inflammatory | 150 times more selective for COX-2 than COX-1. | [18] |

Conclusion and Future Directions

Brominated pyrazole derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of bromine atoms has consistently demonstrated the potential to enhance anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: While primary targets have been identified, a deeper understanding of the downstream signaling pathways affected by these compounds is necessary.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and potential toxicity.

-

Development of Multi-Targeted Agents: Given the complexity of diseases like cancer and chronic inflammation, designing brominated pyrazole derivatives that can modulate multiple targets simultaneously may offer superior therapeutic outcomes.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

- Pyrazoles as anticancer agents: Recent advances. (n.d.).

- Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences.

- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI.

- Bromination of pyrazole derivatives. (n.d.).

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2022). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PMC - PubMed Central.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). PMC - NIH.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.

- Selective Boc-Protection and Bromination of Pyrazoles. (n.d.).

- Anti-inflammatory and analgesic effects of a novel pyrazole deriv

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.).

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- Mini review on anticancer activities of Pyrazole Deriv

- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput

- Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY.

- Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central.

- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.).

- Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2010).

- CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies.

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. academicstrive.com [academicstrive.com]

- 6. mdpi.com [mdpi.com]

- 7. srrjournals.com [srrjournals.com]

- 8. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. ijnrd.org [ijnrd.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Substituted Pyrazoles: From Core Chemistry to Clinical Innovation

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique physicochemical properties have enabled the development of a multitude of therapeutic agents across a vast spectrum of diseases.[2] There are over 50 pyrazole-containing synthetic medicines on the market globally, with the U.S. FDA approving more than 30 since 2011 alone.[3] This guide provides an in-depth analysis for researchers and drug development professionals on the therapeutic applications of substituted pyrazoles. We will deconstruct the core chemistry, explore key mechanisms of action with clinical examples, detail relevant experimental protocols, and present future perspectives on this exceptionally versatile molecular framework.

The Pyrazole Core: Foundational Chemistry and Strategic Advantage

The success of the pyrazole moiety in drug design is not accidental; it stems from a combination of favorable chemical properties and synthetic accessibility.

Physicochemical Properties and Bioisosteric Role

The pyrazole ring is a π-excessive aromatic system.[4] This structure confers metabolic stability, a critical attribute for any drug candidate.[5] One of the most powerful strategies in medicinal chemistry involves the use of the pyrazole ring as a bioisostere for a phenyl group.[3] This substitution can lead to significant improvements in a compound's pharmacological profile by:

-

Enhancing Potency: The nitrogen atoms can act as hydrogen bond acceptors or donors, creating additional, favorable interactions with biological targets.

-

Improving Physicochemical Properties: The introduction of nitrogen atoms generally increases polarity, which can improve aqueous solubility and other pharmacokinetic parameters compared to a purely carbocyclic analogue.[3]

-

Modulating Conformation: The pyrazole ring imposes different steric and electronic constraints than a benzene ring, which can lock the molecule into a more bioactive conformation.

Foundational Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and widely adopted method for constructing the pyrazole core is the Knorr synthesis, first described in 1883.[6][7] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The versatility of this method allows for the introduction of a wide array of substituents at various positions on the pyrazole ring, making it a cornerstone for generating chemical libraries for screening.

This protocol describes a representative synthesis, which serves as a self-validating system for producing the pyrazole scaffold.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one equivalent of the desired β-diketone derivative (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol.

-

Hydrazine Addition: To this solution, add a stoichiometric equivalent (1.0-1.1 eq.) of the selected substituted hydrazine (e.g., phenylhydrazine) dropwise at room temperature. The choice of hydrazine determines the substituent at the N-1 position.

-

Reaction Catalyst (Causality): Add a catalytic amount of a weak acid, such as acetic acid. The acid catalyzes the initial condensation by protonating a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. This step is critical for driving the reaction towards cyclization.

-

Reflux: Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-